molecular formula C20H24N6O2 B2486878 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923203-83-2

2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2486878
CAS No.: 923203-83-2
M. Wt: 380.452
InChI Key: KVVDXGRCURUVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a purino-imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a suitable aniline derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione apart from similar compounds is its specific substitution pattern and the presence of the purino-imidazole core.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-7-6-8-15(11-12)21-9-10-25-13(2)14(3)26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-8,11,21H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDXGRCURUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.